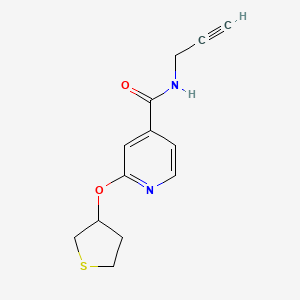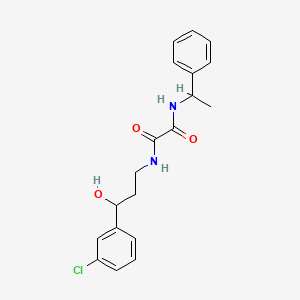
N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide” is a complex organic molecule. It contains a chlorophenyl group, a hydroxypropyl group, and a phenylethyl group attached to an oxalamide core. Oxalamides are a class of organic compounds containing a carbonyl group flanked by two amide groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the oxalamide core. The presence of the chlorophenyl and phenylethyl groups could potentially introduce steric hindrance and affect the overall conformation and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amide groups in the oxalamide core could potentially undergo hydrolysis or condensation reactions. The phenyl groups could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar amide groups could enhance its solubility in polar solvents, while the phenyl groups could increase its solubility in non-polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A Novel Synthetic Approach : Mamedov et al. (2016) developed a novel synthetic methodology for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, offering a high-yield, operationally simple procedure potentially applicable to the synthesis of compounds related to N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide (Mamedov et al., 2016).
Structural Insights
- Molecular Structure Analysis : The study by Chang Wang et al. (2016) on a structurally similar N,N′-bis(substituted)oxamide compound provides insights into the molecular arrangement and potential interaction patterns that could be relevant for understanding the properties of this compound (Chang Wang et al., 2016).
Catalytic Applications
- Copper-Catalyzed Hydroxylation : A study by Shanghua Xia et al. (2016) on the copper-catalyzed hydroxylation of (hetero)aryl halides using a related oxalamide compound as a catalyst might suggest potential catalytic applications for this compound in organic synthesis (Shanghua Xia et al., 2016).
Environmental and Biological Applications
Electro-Fenton Degradation : The research on the degradation of antimicrobials by electro-Fenton systems suggests the potential of related oxalamide compounds in environmental remediation processes (Sirés et al., 2007).
Fluorescent Probe for H2O2 Detection : The synthesis and characterization of a novel fluorescent probe for hydrogen peroxide detection highlight the potential utility of related oxalamide compounds in biochemical and medical research (Cai et al., 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-13(14-6-3-2-4-7-14)22-19(25)18(24)21-11-10-17(23)15-8-5-9-16(20)12-15/h2-9,12-13,17,23H,10-11H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKVMXSIRDRLMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3014970.png)

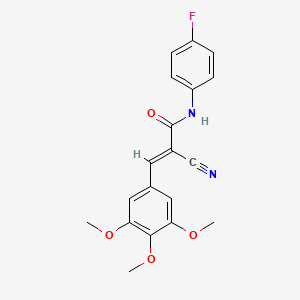
![2,8-Diazaspiro[5.5]undecan-3-one;hydrochloride](/img/structure/B3014975.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B3014978.png)
![N-(4-methoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B3014979.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide](/img/structure/B3014980.png)
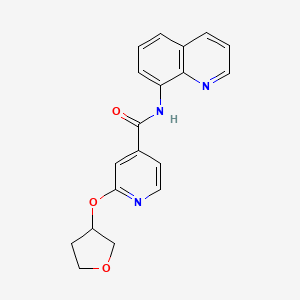
![1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B3014984.png)
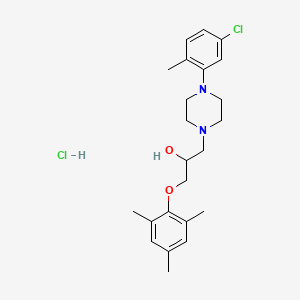
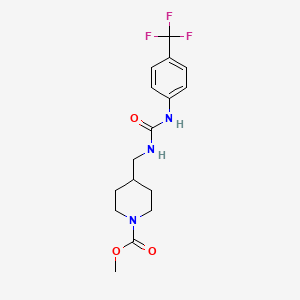

![N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B3014990.png)
